molecular formula C17H22N2O4 B13665209 tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13665209
M. Wt: 318.4 g/mol
InChI Key: XGUIATSOANZEKU-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound has garnered interest due to its potential biological activities and its role as a building block in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxo group yields a secondary alcohol .

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various receptors, modulating their activity. For example, as a neurokinin antagonist, it binds to neurokinin receptors, inhibiting their function and thereby affecting neurotransmission .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 7-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19)11-5-4-6-12(20)13(11)18-14(17)21/h4-6,20H,7-10H2,1-3H3,(H,18,21)

InChI Key

XGUIATSOANZEKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)O)NC2=O

Origin of Product

United States

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